molecular formula C5H11N3O B576035 1-Amino-4-methyltetrahydropyrimidin-2(1H)-one CAS No. 170500-56-8

1-Amino-4-methyltetrahydropyrimidin-2(1H)-one

Cat. No.: B576035
CAS No.: 170500-56-8
M. Wt: 129.163
InChI Key: RADKGIPWHMNUMF-UHFFFAOYSA-N
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Description

1-Amino-4-methyltetrahydropyrimidin-2(1H)-one is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-methyltetrahydropyrimidin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methyl-1,3-diaminopropane with urea under acidic conditions can yield the desired compound. The reaction typically requires heating and a suitable solvent such as ethanol or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-methyltetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-amino-4-methyl-2-oxo-tetrahydropyrimidine, while substitution reactions can produce various alkyl or acyl derivatives.

Scientific Research Applications

1-Amino-4-methyltetrahydropyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Amino-4-methyltetrahydropyrimidin-2(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-Amino-4-methylpyrimidin-2(1H)-one
  • 1-Amino-4-methyl-5,6-dihydropyrimidin-2(1H)-one
  • 1-Amino-4-methyl-6-oxo-tetrahydropyrimidin-2(1H)-one

Uniqueness: 1-Amino-4-methyltetrahydropyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of both amino and methyl groups on the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-amino-4-methyl-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c1-4-2-3-8(6)5(9)7-4/h4H,2-3,6H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADKGIPWHMNUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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